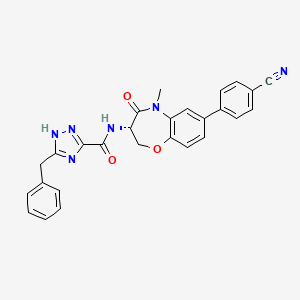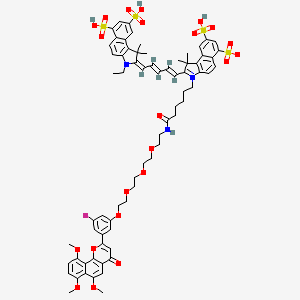
Reactive orange 35
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactive orange 35 is a synthetic dye that belongs to the class of reactive dyes. It is commonly used in the textile industry to dye cotton, silk, and other natural fibers . The compound is known for its bright color and ability to form covalent bonds with fibers, making it a popular choice for dyeing applications.
Vorbereitungsmethoden
The preparation of reactive orange 35 involves several synthetic routes and reaction conditions. One common method includes the use of a formula (II) compound and J acid to carry out a first condensation reaction, followed by further reactions to achieve the desired dye structure . Industrial production methods focus on optimizing the process to ensure high fixation rates, good level-dyeing properties, and minimal environmental impact .
Analyse Chemischer Reaktionen
Reactive orange 35 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include single-walled carbon nanotubes (SWCNTs), which facilitate the separation of residual dyes through electrostatic interactions . Major products formed from these reactions include different derivatives of the dye, which can be used for various applications.
Wissenschaftliche Forschungsanwendungen
Reactive orange 35 has a wide range of scientific research applications. It is used in the textile industry for dyeing cotton, silk, and other natural fibers . Additionally, it is employed in forensic science for the identification of cotton fibers dyed with reactive dyes . The compound is also used in environmental studies to investigate the adsorption of dyes onto carbon nanotubes and other materials .
Wirkmechanismus
The mechanism of action of reactive orange 35 involves its ability to form covalent bonds with fibers through chemical reactions. This process is facilitated by the presence of reactive groups in the dye structure, which interact with the fibers to create strong, stable bonds . The molecular targets and pathways involved in this process include the formation of azo bonds and the interaction with carbon nanotubes .
Vergleich Mit ähnlichen Verbindungen
Reactive orange 35 is similar to other reactive dyes, such as reactive blue 4, reactive red 198, and reactive black 5 . it is unique in its specific color properties and its ability to form strong covalent bonds with fibers. This makes it particularly suitable for applications where bright, long-lasting colors are desired.
Similar Compounds::- Reactive blue 4
- Reactive red 198
- Reactive black 5
Eigenschaften
Molekularformel |
C27H19ClN9Na3O9S3 |
|---|---|
Molekulargewicht |
814.1 g/mol |
IUPAC-Name |
trisodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C27H22ClN9O9S3.3Na/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46;;;/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H3,29,30,31,32,33);;;/q;3*+1/p-3 |
InChI-Schlüssel |
QODWDUXKFKJVCQ-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)

![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)




![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)




